Antileishmanial Potency: 1,8-Naphthyridine Regioisomers Exhibit Superior In Vitro Activity Compared to 1,5-Naphthyridine Scaffolds
In head-to-head in vitro assays against axenic Leishmania infantum amastigotes, 1,8-substituted fused naphthyridines demonstrated significantly greater leishmanicidal activity than their corresponding 1,5-substituted analogs [1]. This establishes a clear, quantifiable hierarchy of potency based solely on nitrogen atom positioning within the naphthyridine core [1].
| Evidence Dimension | In vitro antileishmanial potency |
|---|---|
| Target Compound Data | Representative 1,5-naphthyridine derivatives exhibit moderate activity |
| Comparator Or Baseline | 1,8-Naphthyridine derivatives |
| Quantified Difference | 1,8-derivatives showed consistently greater activity; specific IC50 values reported for individual derivatives (e.g., compound 4a: 18.9 µM) |
| Conditions | Axenic and intramacrophagic Leishmania infantum amastigotes |
Why This Matters
This directly informs scaffold selection for antiparasitic drug discovery programs, as the 1,5-regioisomer offers a distinct potency and selectivity profile that cannot be achieved with the more active 1,8-scaffold.
- [1] Tejería A, et al. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules. 2023;29(1):74. doi:10.3390/molecules29010074 View Source
